1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- typically involves the condensation of 1-piperazineacetic acid with 4-piperonylhydrazine in the presence of an appropriate catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazineacetic acid derivatives
- 4-Piperonylhydrazine derivatives
- Indolinylidene hydrazide derivatives
Uniqueness
1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
86873-44-1 |
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Molecular Formula |
C22H23N5O4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C22H23N5O4/c28-20(24-25-21-16-3-1-2-4-17(16)23-22(21)29)13-27-9-7-26(8-10-27)12-15-5-6-18-19(11-15)31-14-30-18/h1-6,11,23,29H,7-10,12-14H2 |
InChI Key |
RBAOXBYDMGZMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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